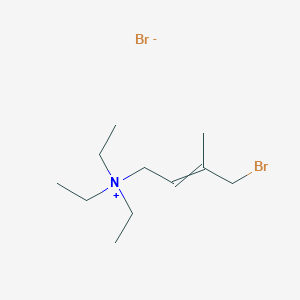
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is a quaternary ammonium compound It is characterized by the presence of a bromine atom attached to a butenyl group, which is further substituted with triethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide typically involves a multi-step process. One common method includes the alkylation of a tertiary amine with an appropriate alkyl halide. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced species.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield the corresponding iodide compound, while oxidation with potassium permanganate can produce a variety of oxidized products.
科学的研究の応用
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism by which 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide exerts its effects involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
類似化合物との比較
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-3-methylbenzoic acid
- 3,5-Dibromo-4-methylaniline
Comparison
Compared to these similar compounds, 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. This structure enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.
特性
CAS番号 |
36690-25-2 |
|---|---|
分子式 |
C11H23Br2N |
分子量 |
329.11 g/mol |
IUPAC名 |
(4-bromo-3-methylbut-2-enyl)-triethylazanium;bromide |
InChI |
InChI=1S/C11H23BrN.BrH/c1-5-13(6-2,7-3)9-8-11(4)10-12;/h8H,5-7,9-10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
VZTCTBQNKJEIOW-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC=C(C)CBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
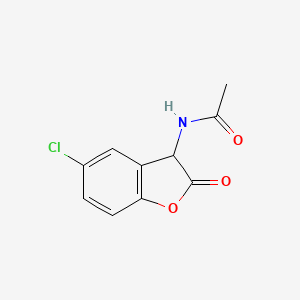
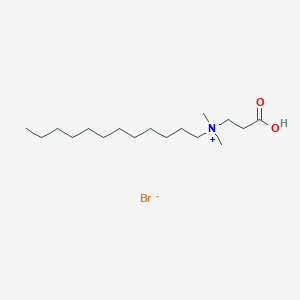
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
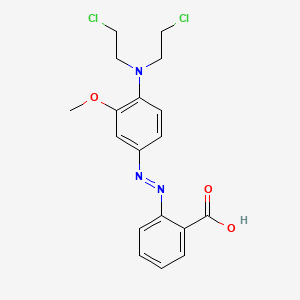

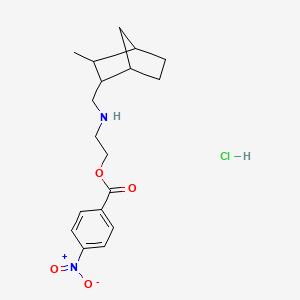
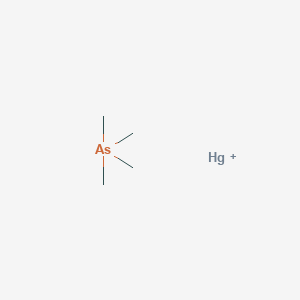
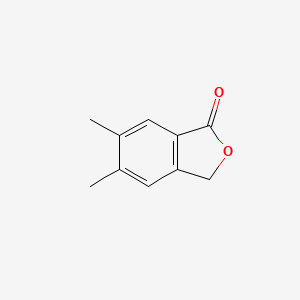
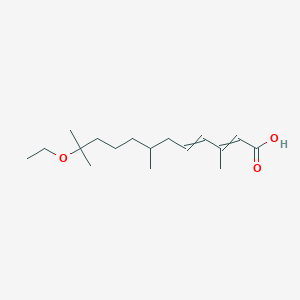
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
